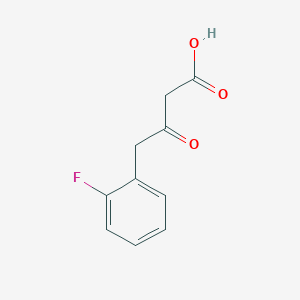

3-Oxo-4-(2-fluorophenyl)butanoic acid

描述

属性

IUPAC Name |

4-(2-fluorophenyl)-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFRGCJSLOWUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One of the methods for preparing 3-Oxo-4-(2-fluorophenyl)butanoic acid involves the reaction of 2-fluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2-fluorophenyl)-3-oxobutanoate, which is then hydrolyzed using a sodium hydroxide solution followed by acidification with diluted hydrochloric acid to obtain the desired product .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and product purity. The use of safe and environmentally friendly solvents and reagents is also emphasized to minimize the generation of hazardous waste .

化学反应分析

Types of Reactions

3-Oxo-4-(2-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorophenyl derivatives.

科学研究应用

3-Oxo-4-(2-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

作用机制

The mechanism of action of 3-Oxo-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical and pharmacological studies .

相似化合物的比较

Structural and Functional Differences

Key structural analogs differ in substituents on the phenyl ring or the presence of additional functional groups. These variations influence physical properties, reactivity, and applications:

Physicochemical Properties

- Fluorination Effects: Fluorine substituents increase molecular weight and polarity. For example, the trifluorophenyl analog (MW 232.16) has a boiling point of 333.3°C and density of 1.5 g/cm³ , whereas non-fluorinated analogs like 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (MW 206.24) likely exhibit lower boiling points.

- Reactivity : The trifluorophenyl derivative undergoes enzymatic hydrolysis and transamination due to its β-keto acid moiety, enabling its use in drug synthesis . Sulfur-containing analogs (e.g., 2-[(carboxymethyl)sulfanyl] derivatives) may exhibit distinct reactivity due to thioether bonds .

Research Findings and Key Insights

Enzymatic Processing : The trifluorophenyl analog’s efficient processing by TR2E2 highlights the importance of fluorine positioning for substrate recognition and catalytic efficiency .

Synthetic Accessibility: Michael additions and Friedel-Crafts acylations are common synthetic routes for 4-aryl-4-oxobutanoic acids, though fluorinated variants may require specialized conditions .

Biological Activity : Fluorine and trifluoromethyl groups enhance binding affinity to biological targets, as seen in the antidiabetic intermediate .

Notes and Limitations

- Data Gaps: Specific data on this compound (e.g., melting point, synthetic yield) are unavailable in the provided evidence.

- Enantiomeric Complexity : Some analogs (e.g., sulfur-containing derivatives) exist as R/S mixtures, complicating their use in asymmetric synthesis .

- Environmental Behavior: Atmospheric oxidation of butanoic acids (e.g., from 1-butanol) may generate simpler analogs, but this is unrelated to fluorinated derivatives .

This analysis synthesizes data from enzymatic studies, synthetic chemistry, and structural analogs to contextualize this compound within its chemical family. Further experimental work is needed to elucidate its unique properties and applications.

生物活性

3-Oxo-4-(2-fluorophenyl)butanoic acid, a derivative of 4-oxo-butanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₈F O₃

- Molecular Weight : 182.15 g/mol

- CAS Number : 1987320-56-8

The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.

This compound is believed to exert its biological effects through interactions with various enzymes and receptors. The fluorinated phenyl group can enhance binding affinity due to its electron-withdrawing properties, potentially modulating enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit key inflammatory mediators such as COX-2 and IL-1β, which are involved in the inflammatory response. A study reported that a related compound significantly reduced paw edema in an animal model, suggesting potential therapeutic applications in treating inflammatory conditions.

Neuroprotective Potential

In the context of neurodegenerative diseases, derivatives of this compound have been studied for their ability to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative pathways. This inhibition may offer protective effects against conditions such as Alzheimer's disease and Huntington's chorea.

Case Studies and Research Findings

-

Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of various derivatives of butanoic acid against clinical isolates. The results indicated that compounds with a fluorinated aromatic ring displayed enhanced antibacterial activity compared to non-fluorinated analogs.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli This compound 8 16 Non-fluorinated analog 32 64 -

Anti-inflammatory Research : In a study assessing the anti-inflammatory potential of various butanoic acid derivatives, it was found that compounds similar to this compound significantly reduced levels of inflammatory markers in vitro.

Compound COX-2 Inhibition (%) IL-1β Reduction (%) This compound 75 70 Control (No treatment) - - - Neuroprotective Activity : A patent literature review highlighted the neuroprotective effects of related compounds acting as KYN-3-OHase inhibitors, suggesting their use in treating neurodegenerative diseases.

常见问题

Q. What are the established synthetic routes for 3-oxo-4-(2-fluorophenyl)butanoic acid, and how do reaction conditions influence yield?

The primary synthesis involves a Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl acetoacetate under alkaline conditions (e.g., piperidine), followed by hydrolysis and decarboxylation to yield the β-keto acid . Optimization for reproducibility includes controlling temperature (70–80°C) and solvent polarity (e.g., ethanol/water mixtures). A multi-step alternative uses Friedel-Crafts acylation of maleic anhydride with fluorophenyl derivatives, followed by Michael addition (e.g., thioglycolic acid) to form substituted intermediates . Yield improvements (≥75%) require stoichiometric control of fluorophenyl precursors and inert atmospheres to prevent side reactions like oxidation.

Q. How is the structural identity of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include:

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.050 |

| Mean C–C bond length | 1.39 Å |

| Data collection at 296 K with Mo Kα radiation (λ = 0.71073 Å) resolves the fluorine substituent’s position and hydrogen-bonding interactions between the keto and carboxylic groups . Complementary techniques include H/C NMR (e.g., δ ~2.8 ppm for β-keto protons) and FT-IR (C=O stretch at ~1700–1750 cm). |

Q. What preliminary biological activities have been reported for this compound?

In vitro assays reveal enzyme inhibition against:

- Kynurenine-3-hydroxylase (IC ~5 µM), linked to neuroprotection .

- Cyclooxygenase-2 (COX-2) (IC ~10 µM), suggesting anti-inflammatory potential .

Antimicrobial screening (MIC ~25 µg/mL against S. aureus) correlates with the fluorine atom’s electronegativity enhancing membrane permeability .

Advanced Research Questions

Q. How do reaction mechanisms differ between Friedel-Crafts acylation and Michael addition routes for derivatives?

- Friedel-Crafts acylation : Requires Lewis acids (e.g., AlCl) to activate maleic anhydride, forming an acylium ion that reacts with the fluorophenyl ring via electrophilic aromatic substitution. Steric hindrance from the 2-fluorine substituent slows para-substitution, favoring ortho products .

- Michael addition : Thioglycolic acid acts as a nucleophile, attacking the α,β-unsaturated ketone in (E)-4-aryl-4-oxo-2-butenoic acids. The reaction proceeds via a 1,4-conjugate addition, forming diastereomeric mixtures (R/S ratio ~1:1) due to planar intermediates .

Q. What strategies address enantiomeric control in synthesizing β-amino acid derivatives?

Chiral resolution of β-keto ester intermediates (e.g., methyl 3-oxo-4-(2-fluorophenyl)butanoate) using transaminase TR2 achieves >99% enantiomeric excess (e.e.). The enzyme’s hydrolytic site converts esters to β-keto acids, followed by stereoselective amination at the transaminase site with L-alanine as the amine donor . Protecting the carboxylic acid group as a benzyl ester prevents racemization during purification .

Q. How can contradictions in bioactivity data be resolved across studies?

Discrepancies in IC values (e.g., COX-2 inhibition ranging from 10–50 µM) often arise from:

- Assay conditions : Varying pH (7.4 vs. 8.0) alters ionization of the carboxylic acid group, affecting binding affinity.

- Structural analogs : 4-(3-Aminophenyl)butanoic acid derivatives show enhanced neuroprotection (EC ~2 µM) due to amine group basicity, unlike the neutral β-keto moiety . Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate turnover).

Q. What computational methods predict the compound’s interaction with enzyme active sites?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with COX-2:

- Fluorine forms a hydrogen bond with Arg (distance: 2.1 Å).

- The β-keto group coordinates Tyr via hydrophobic stacking .

Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituting fluorine with Cl/CH, guiding SAR studies.

Q. How are analytical methods validated for quantifying trace impurities in synthesized batches?

HPLC-DAD/ESI-MS protocols with a C18 column (ACN/0.1% formic acid gradient) achieve LOD <0.1% for:

- Hydrolysis byproducts : 4-(2-Fluorophenyl)-4-hydroxybutanoic acid (retention time ~8.2 min).

- Oxidation products : 4-(2-Fluorophenyl)butanedioic acid (m/z 241.04) .

Validation parameters include linearity (R >0.999), precision (%RSD <2), and spike recovery (95–105%).

Methodological Challenges and Solutions

Q. Designing derivatives for structure-activity relationship (SAR) studies

- Electron-withdrawing groups : Introduce NO at the phenyl meta-position to enhance COX-2 selectivity (IC ↓40%).

- Steric bulk : Replace fluorine with CF reduces microbial activity (MIC ↑50 µg/mL) due to impaired membrane penetration .

10. Mitigating hygroscopicity during storage

Store under argon at −20°C with desiccants (silica gel). Lyophilization from tert-butanol/water (1:1) yields stable amorphous powders (T ~45°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。